5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Piperazine Moiety: The piperazine ring can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts or through aza-Michael addition reactions.
Functionalization with Isopropylsulfonyl Group: This step involves the reaction of the piperazine derivative with isopropylsulfonyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine and imidazole rings are crucial for binding, while the isopropylsulfonyl group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and benzimidazole share the imidazole core but differ in their substituents and biological activities.
Piperazine Derivatives: Compounds such as trimetazidine and ranolazine contain the piperazine ring and are used in various therapeutic applications.
Uniqueness
5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both imidazole and piperazine rings, along with the isopropylsulfonyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24N4O5S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[2-oxo-2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H24N4O5S/c1-13(2)28(26,27)21-10-8-20(9-11-21)16(23)12-15-17(24)22(18(25)19-15)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,25) |
InChI Key |
XWOUEXDWZGMIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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